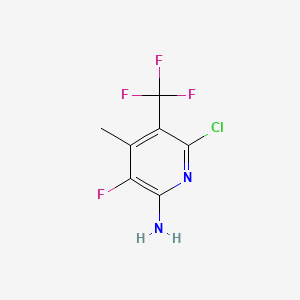![molecular formula C9H10ClNO B13927842 7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)
7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2,2-dimethylpropanal with 2-aminopyridine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired furo[2,3-c]pyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furo[2,3-c]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the furan moiety, leading to different structural analogs.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-c]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research indicates potential therapeutic applications, particularly in the treatment of neurological disorders and as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Another furo[2,3-c]pyridine derivative with similar biological activities.
3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid: A structurally related compound with different functional groups.
2-Chloroquinoline-3-carbaldehyde: A quinoline derivative with comparable synthetic and biological properties.
Uniqueness
7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine stands out due to its specific chloro and dimethyl substitutions, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
7-chloro-3,3-dimethyl-2H-furo[2,3-c]pyridine |
InChI |
InChI=1S/C9H10ClNO/c1-9(2)5-12-7-6(9)3-4-11-8(7)10/h3-4H,5H2,1-2H3 |
Clave InChI |
UZZWQZLJAMKXMK-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=C1C=CN=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


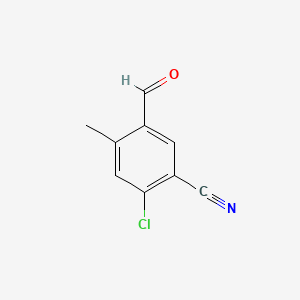
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
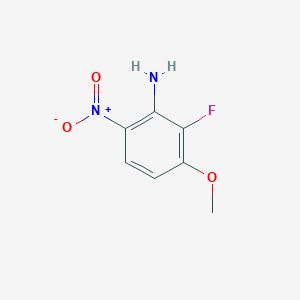
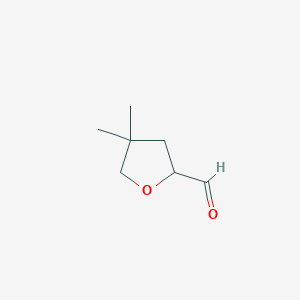
![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)

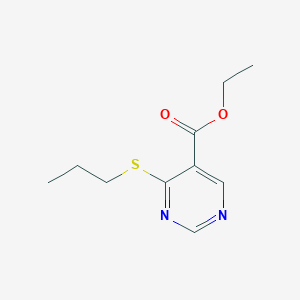
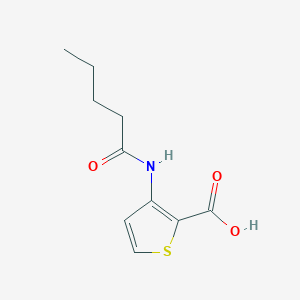


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
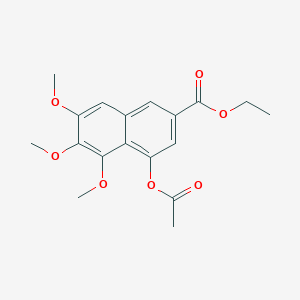
methanone](/img/structure/B13927838.png)
